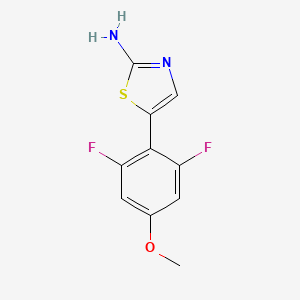

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine

Description

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine is a thiazole derivative characterized by a thiazole core substituted at position 5 with a 2,6-difluoro-4-methoxyphenyl group and an amine group at position 2. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substituents on the thiazole ring critically influence electronic, steric, and solubility properties, which in turn modulate biological efficacy.

Properties

Molecular Formula |

C10H8F2N2OS |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

5-(2,6-difluoro-4-methoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H8F2N2OS/c1-15-5-2-6(11)9(7(12)3-5)8-4-14-10(13)16-8/h2-4H,1H3,(H2,13,14) |

InChI Key |

RMOLPSDBWCLQPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F |

Origin of Product |

United States |

Preparation Methods

Construction of the Thiazole Ring

The synthesis of 2-aminothiazole derivatives generally involves the cyclization of α-haloketones with thiourea or thioamides. This approach is well-documented and provides a versatile route to variously substituted thiazoles.

One-pot synthesis : Reaction of α-haloketones with thioamides under reflux conditions in ethanol or other suitable solvents leads to the formation of 2-aminothiazoles with good yields.

Cyclocondensation approach : α-Haloketones or α-bromoacetophenones react with thiourea derivatives, followed by further functionalization to yield substituted 2-aminothiazoles.

Introduction of Substituted Aryl Groups

The aryl substituent at the 5-position of the thiazole ring can be introduced via:

Suzuki-Miyaura cross-coupling reactions : This palladium-catalyzed coupling between aryl boronic acids and halogenated thiazole intermediates is a powerful method to install diverse aryl groups, including fluorinated and methoxy-substituted phenyl rings.

Direct condensation : Some procedures involve direct condensation of appropriately substituted α-haloketones bearing the aryl group with thiourea or thioamides.

Specific Preparation Methods for 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine

Synthesis via α-Haloketone and Thiourea Cyclization

A representative method involves:

Preparation of α-haloketone intermediate : The α-haloketone bearing the 2,6-difluoro-4-methoxyphenyl moiety is synthesized by halogenation of the corresponding acetophenone derivative.

Cyclization with thiourea : The α-haloketone is reacted with thiourea in ethanol under reflux to form the 2-aminothiazole ring.

Purification : The crude product is purified by recrystallization from ethanol or by column chromatography to yield 5-(2,6-difluoro-4-methoxyphenyl)thiazol-2-amine.

Palladium-Catalyzed Cross-Coupling Route

An alternative and widely used method involves:

Synthesis of 2-halothiazol-2-amine intermediate : Starting from 2-aminothiazole, halogenation at the 5-position is performed to introduce a leaving group (e.g., bromine or chlorine).

Suzuki coupling : The halogenated thiazole is coupled with 2,6-difluoro-4-methoxyphenylboronic acid under Pd-catalyzed conditions (Pd(OAc)2 or Pd-PEPPSI complexes), with bases such as potassium phosphate or cesium carbonate in solvents like toluene or DMF at elevated temperatures (80–110 °C).

Isolation and purification : After reaction completion, the mixture is worked up by aqueous extraction, drying, and purification by silica gel chromatography or recrystallization.

Experimental Data and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| α-Haloketone synthesis | Halogenation of 2,6-difluoro-4-methoxyacetophenone | Not specified | Typically performed with bromine or NBS |

| Cyclization with thiourea | Thiourea, ethanol, reflux, 4–8 hours | 60–70 | One-pot reaction, monitored by TLC |

| Halogenation of 2-aminothiazole | NBS or CuSO4/NaNO2/NaCl for diazonium substitution | 70–85 | For preparing halogenated intermediate |

| Suzuki coupling | 2-halothiazol-2-amine, 2,6-difluoro-4-methoxyphenylboronic acid, Pd catalyst, base, solvent, 80–110 °C, 2–16 h | 75–88 | Pd-PEPPSI or Pd(OAc)2 catalysts preferred |

| Purification | Silica gel chromatography or recrystallization | — | Solvents: ethanol, petroleum ether/dichloromethane |

Detailed Research Findings

Catalyst efficiency : Rigid hindered N-heterocyclic carbene palladium precatalysts (Pd-PEPPSI) have been shown to provide high yields (up to 88%) in Suzuki couplings involving heteroaryl chlorides and amines, which is applicable to the synthesis of substituted 2-aminothiazoles.

Reaction monitoring : Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress during cyclization and coupling steps.

Spectroscopic characterization : The final compounds are characterized by ^1H NMR, ^13C NMR, mass spectrometry, and IR spectroscopy to confirm the presence of the thiazole ring, amino group, and substituted aryl moiety. For example, ^1H NMR signals for aromatic protons typically appear at δ 7.3–8.2 ppm, and methoxy protons at around δ 3.6–3.8 ppm.

Purification techniques : Column chromatography using petroleum ether/dichloromethane mixtures or recrystallization from ethanol ensures high purity of the final product.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| α-Haloketone + Thiourea | One-pot cyclization | Simple, cost-effective | Moderate yields, longer reflux |

| Halogenated thiazole + Suzuki | Pd-catalyzed cross-coupling | High yields, broad substrate scope | Requires Pd catalyst, sensitive to moisture |

| Direct condensation | Condensation of substituted ketones with thioamides | Straightforward for some substrates | Limited to specific substituents |

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Amino Group

The 2-amino group participates in reactions with electrophiles, forming substituted amides or ureas.

Key Reactions

-

Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in the presence of bases (K₂CO₃) to yield N-acylated derivatives.

Example:

Yield: 69% (for analogous compounds) . -

Urea Formation : Reacts with isocyanates to form trisubstituted ureas.

Example:

Yield: 60–70% .

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes substitution at positions 4 and 5.

Halogenation

-

Bromination : Using bromine or N-bromosuccinimide (NBS) in chloroform introduces bromine at the α-carbon of the acetyl group.

Example:

. -

Fluorination : Selectively achieved using CuF₂ or SelectFluor® under mild conditions.

Example:

Yield: 25–30% .

Condensation and Cyclization Reactions

The amino group facilitates condensation with carbonyl compounds to form heterocycles.

Knoevenagel Condensation

Reacts with aldehydes (e.g., aromatic aldehydes) in the presence of piperidine to form arylidene derivatives.

Example:

Yield: 65–80% .

Cross-Coupling Reactions

The 4-methoxyphenyl group enables Suzuki-Miyaura couplings for aryl diversification.

Suzuki Reaction

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.

Example:

Yield: 75–90% .

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleaves the thiazole ring, yielding thiourea and ketone fragments.

-

Basic Hydrolysis : Degrades to 2-aminothiazole and 2,6-difluoro-4-methoxybenzoic acid.

Reactivity of the 4-Methoxyphenyl Group

The para-methoxy group directs electrophilic substitution (e.g., nitration, sulfonation) to the ortho and para positions.

Table 1: Representative Reactions and Yields

Key Structural Insights

Scientific Research Applications

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in scientific research, focusing on its potential as an antimicrobial and anticancer agent, as well as its role in synthetic organic chemistry.

Antimicrobial Applications

Mechanism of Action

Compounds containing thiazole moieties, including 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine, have demonstrated notable antimicrobial properties. Thiazoles can enhance the activity of other pharmacophores through synergistic effects. Research has indicated that fluorinated derivatives of thiazoles exhibit improved antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like fluorine increases the lipophilicity and reactivity of these compounds, which is crucial for their interaction with microbial targets.

Case Studies

A study evaluating various thiazole derivatives found that those with halogen substitutions showed significant antibacterial activity. For instance, derivatives with 2,6-difluorophenyl groups displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics . The compound's efficacy against fungal strains was also noted, with some derivatives demonstrating MIC values lower than those of traditional antifungals like fluconazole .

Anticancer Applications

Targeting Cancer Pathways

The compound's structure suggests potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. Inhibition of CDK9 has been shown to induce apoptosis in cancer cells, making this pathway a target for anticancer therapies . Thiazole derivatives have been synthesized and evaluated for their ability to inhibit CDK9 selectively, with some showing nanomolar IC50 values .

Biological Evaluation

In vitro studies have demonstrated that compounds similar to 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine can significantly reduce cell viability in various cancer cell lines, including leukemia and solid tumors . The structure-activity relationship (SAR) analysis indicates that specific substitutions at the thiazole or phenyl rings enhance anticancer potency .

Synthetic Organic Chemistry Applications

Synthesis of Novel Compounds

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for the formation of complex molecules through various coupling reactions. For example, it can participate in carbon-carbon bond-forming reactions essential for synthesizing more complex heterocycles .

Green Chemistry Approaches

Recent advancements in green chemistry emphasize using thiazole derivatives in environmentally friendly synthesis methods. The compound's ability to facilitate reactions under mild conditions aligns with sustainable practices in organic synthesis .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, it may inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine: Enhances lipophilicity and metabolic stability. The 2,6-difluoro substitution in the target compound and may improve membrane permeability compared to non-fluorinated analogs. Benzothiazole-Pyrimidine Hybrids (APY1, APY10): These compounds exhibit higher molecular weights and melting points due to extended conjugation, which may enhance thermal stability but reduce solubility .

Computational and Experimental Insights

Biological Activity

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and other therapeutic properties based on diverse scientific literature.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The presence of the difluoro and methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Thiazole derivatives have shown significant anticancer properties across various studies. The following table summarizes relevant findings regarding the anticancer activity of related thiazole compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine | NCI-H522 (lung) | Not specified | Potentially inhibits DHFR |

| 2-Aminothiazole Derivative A | HT29 (colon) | 0.1 | Induces apoptosis |

| 2-Aminothiazole Derivative B | MCF7 (breast) | 0.06 | Anti-proliferative effects |

| 2-Aminothiazole Derivative C | SK-OV-3 (ovarian) | 0.1 | Cell cycle arrest |

The compound's mechanism of action may involve inhibition of dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis in rapidly dividing cancer cells . Moreover, studies have indicated that structural modifications, such as the introduction of lipophilic groups, can enhance anticancer activity .

Antioxidant Activity

In addition to its anticancer potential, thiazole derivatives often exhibit antioxidant properties. The antioxidant activity can be attributed to the ability to scavenge free radicals and protect cellular components from oxidative damage. For instance:

- Free Radical Scavenging : Thiazoles have been shown to effectively scavenge DPPH radicals and reduce oxidative stress in various models .

- Protective Effects : Some derivatives have demonstrated protective effects against radiation-induced damage in animal models, suggesting a potential role in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine:

- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against multiple cancer cell lines. The most active compounds showed IC50 values ranging from 0.06 µM to 0.1 µM against lung and colon cancer cells, indicating strong antiproliferative effects .

- Antioxidant Evaluation : Another research highlighted that certain thiazole compounds exhibited significant antioxidant activity through various assays, including DPPH and ABTS scavenging assays .

- Structure-Activity Relationship (SAR) : The introduction of different substituents on the thiazole ring significantly influenced biological activity. For example, the presence of electron-donating groups like methoxy enhanced both antioxidant and anticancer activities .

Q & A

Q. What are the common synthetic routes for 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation reactions. A typical method involves reacting a substituted thiourea derivative with α-bromo ketones in polar aprotic solvents (e.g., DMF or ethanol) under reflux. For example:

- Cyclization of 2,6-difluoro-4-methoxybenzoylthiosemicarbazide with bromoacetophenone derivatives in the presence of triethylamine yields the thiazole core .

- Optimization includes adjusting stoichiometry (1:1 molar ratio), temperature (70–90°C), and catalysts (e.g., K2CO3 or H2SO4) to improve yields (typically 40–98%) .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assignments focus on the thiazole NH2 (δ 5.0–6.0 ppm) and aromatic protons (δ 6.8–7.1 ppm for difluoromethoxy substituents) .

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks. For analogous compounds, intermolecular N–H⋯N and C–H⋯F interactions stabilize the crystal lattice, as seen in P21/c space groups .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Graph set analysis (e.g., Etter’s rules) reveals that N–H⋯N and C–H⋯F interactions dominate, forming R2<sup>2</sup>(8) motifs. These interactions affect solubility, melting points, and stability. For example, strong N–H⋯N bonds in thiazole derivatives correlate with higher thermal stability (>200°C) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with positive controls like fluconazole .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 10–100 μM, measuring IC50 values .

Q. How can density-functional theory (DFT) predict its electronic properties and reactivity?

- B3LYP/6-31G(d) : Calculates HOMO-LUMO gaps (~4.5 eV for thiazoles) to assess redox activity. Exact exchange terms (e.g., Becke’s functional) improve accuracy for fluorine-substituted systems .

- Electrostatic potential maps : Identify nucleophilic regions (e.g., NH2 group) for functionalization or drug-target interactions .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?

- Multivariate analysis : Use QSAR models incorporating electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters. For example, fluorine substitution at the 2,6-positions enhances membrane permeability but may reduce solubility .

- Crystallographic data : Correlate bioactivity with molecular conformation. In ALS drug analogs, the 5-(2-heteroethyl)thiazol-2-amine group’s planarity is critical for binding to glutamate receptors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.